

Technical Support Center: Investigating pTyr1150/1151 Antibodies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Insulin receptor (1142-1153),
pTyr1150*

Cat. No.: *B12387522*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers using antibodies targeting the phosphorylated tyrosine residues 1150 and 1151 (pTyr1150/1151). These sites are critical for the activation of the c-Met receptor tyrosine kinase, a key player in cell signaling.

Frequently Asked Questions (FAQs)

Q1: What is the significance of pTyr1150/1151 phosphorylation?

Phosphorylation of the tandem tyrosine residues 1234 and 1235 in the catalytic loop of the c-Met receptor is a critical event for its activation.^{[1][2][3]} In some literature and databases, these residues are referred to as Tyr1150 and Tyr1151. This dual phosphorylation event unleashes the kinase activity of c-Met, leading to the recruitment of downstream signaling molecules and the initiation of various cellular processes, including cell proliferation, migration, and survival.^{[4][5][6]}

Q2: My anti-pTyr1150/1151 antibody is detecting a band at a different molecular weight than expected for c-Met. What could be the cause?

A primary concern with antibodies targeting pTyr1150/1151 of c-Met is potential cross-reactivity with the Insulin Receptor (IR). The activation loop of the Insulin Receptor beta subunit contains an identical phosphorylation motif at Tyr1150/1151.^{[7][8][9][10]} Therefore, an antibody

generated against a pTyr1150/1151 peptide from c-Met may also recognize the activated Insulin Receptor.

Q3: How can I confirm if my antibody is cross-reacting with the Insulin Receptor?

To verify the specificity of your antibody, you should perform the following control experiments:

- Use of specific cell lines: Utilize cell lines that express c-Met but have low or no Insulin Receptor expression, and vice versa.
- Ligand stimulation: Treat cells separately with Hepatocyte Growth Factor (HGF) to specifically activate c-Met and with insulin to activate the Insulin Receptor.[\[11\]](#) A truly specific anti-pTyr1150/1151 c-Met antibody should only show a signal in HGF-treated cells.
- Immunoprecipitation-Western Blot (IP-WB): First, immunoprecipitate c-Met from your cell lysate using a total c-Met antibody. Then, perform a Western Blot on the immunoprecipitated sample using your pTyr1150/1151 antibody. A signal in this experiment would confirm that the phosphorylated protein is indeed c-Met.

Q4: What are the key downstream signaling pathways activated by pTyr1150/1151 of c-Met?

Upon phosphorylation of Tyr1150/1151 (or Tyr1234/1235), c-Met recruits and activates a multitude of signaling adaptors and enzymes, initiating several downstream cascades.[\[12\]](#) Key pathways include:

- RAS/MAPK Pathway: Involved in cell proliferation and differentiation.
- PI3K/AKT Pathway: Crucial for cell survival and growth.[\[4\]](#)
- STAT3 Pathway: Plays a role in cell migration and invasion.[\[4\]](#)
- SRC-FAK Pathway: Implicated in cell motility.[\[4\]](#)

Troubleshooting Guides

Western Blotting

Problem 1: No signal or weak signal

Possible Cause	Troubleshooting Steps
Low protein phosphorylation	Ensure cells were properly stimulated with HGF to induce c-Met phosphorylation. Include a positive control of HGF-stimulated cell lysate.
Phosphatase activity	Prepare cell lysates with phosphatase inhibitors to preserve the phosphorylation state of the protein.
Inefficient antibody binding	Optimize the primary antibody concentration and incubation time. Consider incubating overnight at 4°C.
Poor protein transfer	Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for a protein of c-Met's size (~145 kDa for the beta chain).
Inactive secondary antibody or substrate	Use a fresh secondary antibody and ensure the chemiluminescent substrate is not expired.

Problem 2: High background

Possible Cause	Troubleshooting Steps
Antibody concentration too high	Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Insufficient blocking	Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).
Inadequate washing	Increase the number and duration of wash steps after primary and secondary antibody incubations.

Problem 3: Non-specific bands

Possible Cause	Troubleshooting Steps
Cross-reactivity	As discussed in the FAQs, this is a significant possibility. Perform control experiments to rule out cross-reactivity with the Insulin Receptor or other kinases.
Protein degradation	Use protease inhibitors in your lysis buffer and handle samples on ice to prevent protein degradation.
Antibody quality	Use an affinity-purified antibody. Consider trying an antibody from a different vendor or a monoclonal antibody if you are using a polyclonal.

Data Presentation

Table 1: Example Validation Data for a Phospho-Specific Antibody

Validation Method	Experimental Setup	Expected Result for a Specific pTyr1150/1151 c-Met Antibody
Ligand Stimulation	A549 cells treated with HGF (50 ng/mL) or Insulin (100 nM) for 10 min.	Strong band at ~145 kDa in HGF-treated lane; no band in insulin-treated or untreated lanes.
Peptide Competition	Antibody pre-incubated with the phosphorylated immunizing peptide.	Complete absence of the band in Western Blot.
Phosphatase Treatment	Cell lysate treated with lambda phosphatase prior to Western Blot.	Disappearance of the band corresponding to phosphorylated c-Met.
Cell Line Specificity	Western Blot on lysates from cells expressing only c-Met or only Insulin Receptor.	Signal present only in the c-Met expressing cell line upon HGF stimulation.

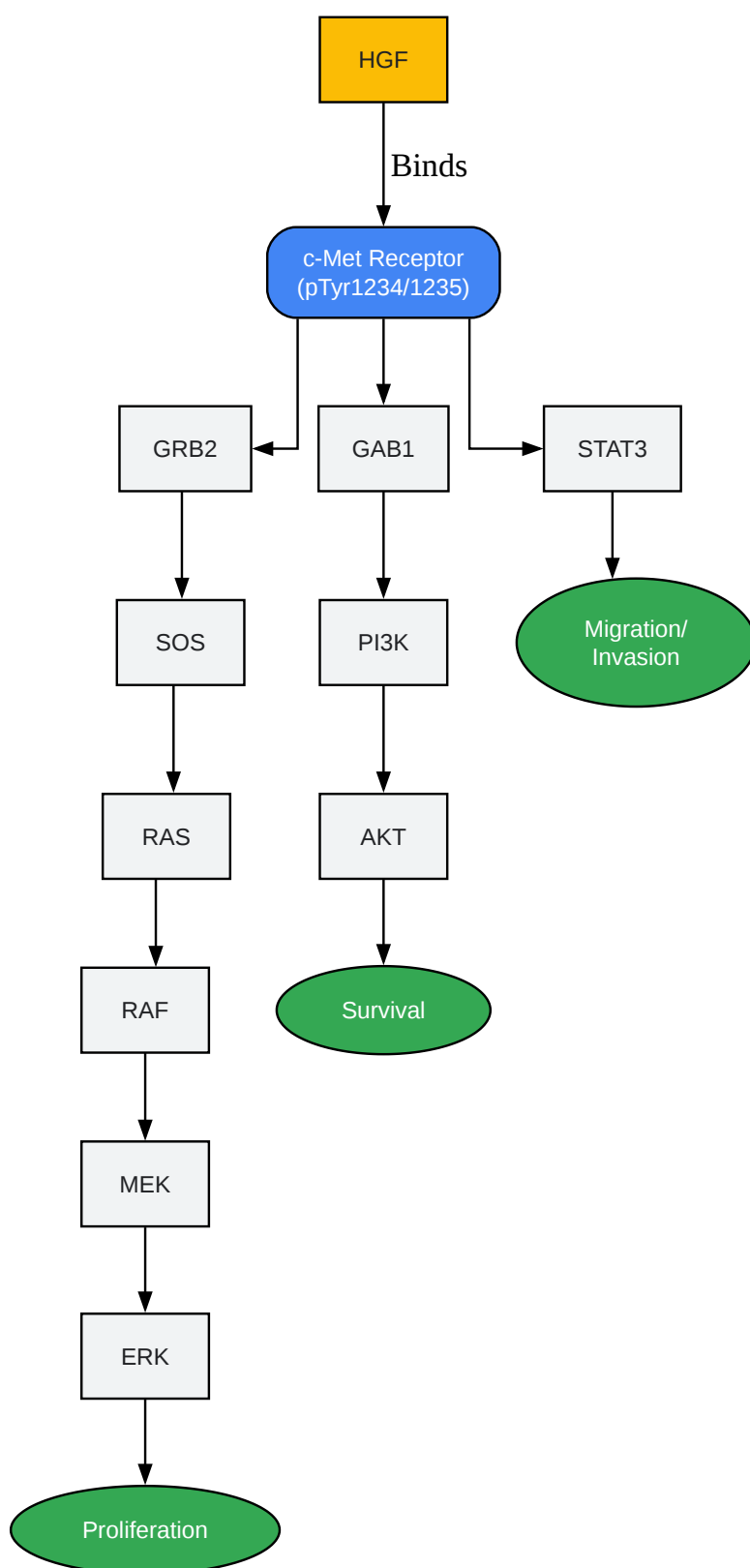
Experimental Protocols

Protocol 1: Western Blotting for pTyr1150/1151 c-Met

- Cell Lysis:
 - Culture cells to 70-80% confluency.
 - Stimulate cells with HGF (e.g., 50 ng/mL for 10 minutes) to induce c-Met phosphorylation.
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.

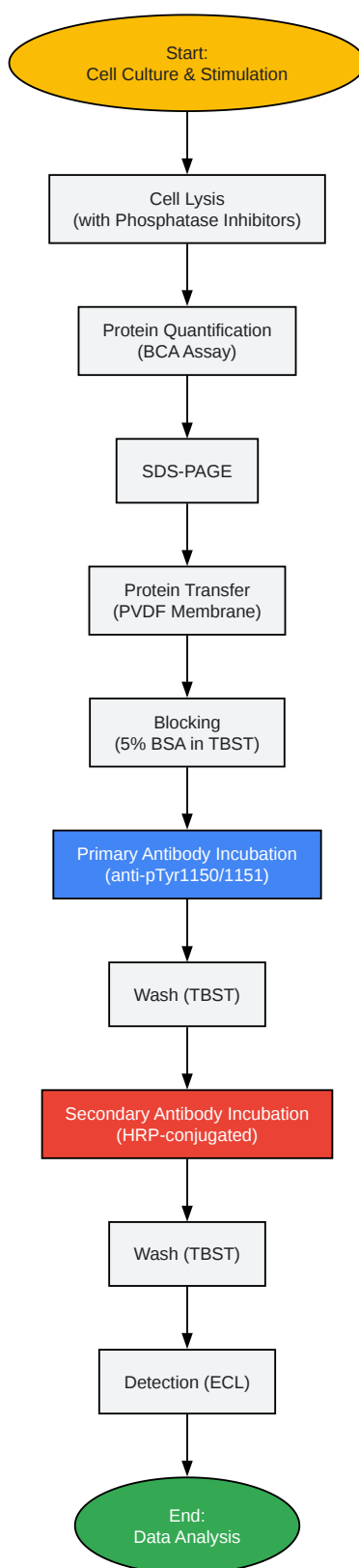
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
 - Separate proteins on an 8% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-pTyr1150/1151 c-Met antibody (at the manufacturer's recommended dilution) overnight at 4°C.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Visualizations



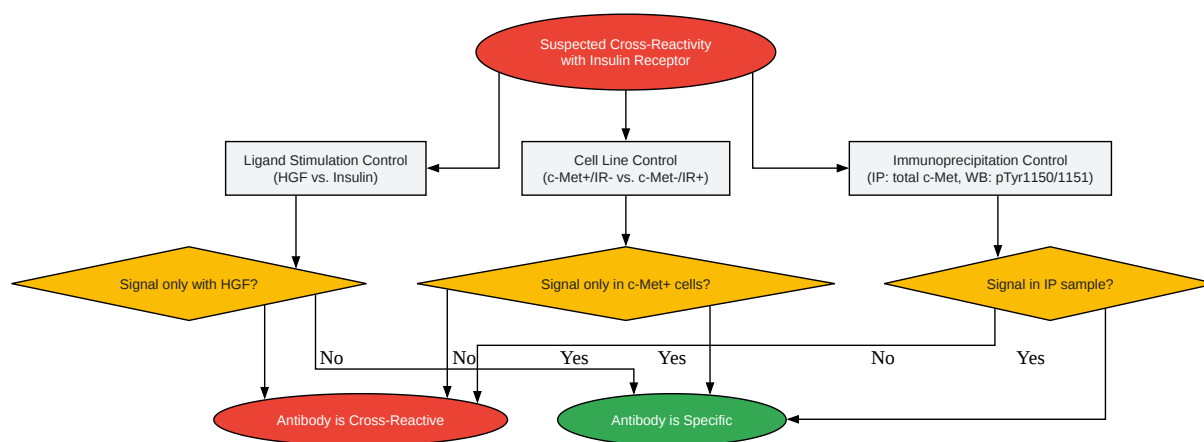
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Caption: c-Met signaling pathway activated by HGF.



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Caption: Western Blot workflow for pTyr1150/1151.



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Caption: Logic for checking antibody cross-reactivity.

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- To cite this document: BenchChem. [Technical Support Center: Investigating pTyr1150/1151 Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387522#investigating-the-cross-reactivity-of-ptyr1150-1151-antibodies]

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